molecular formula C27H26N2O5 B2760695 N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide CAS No. 888454-92-0

N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide

Cat. No. B2760695
CAS RN: 888454-92-0
M. Wt: 458.514
InChI Key: ZHKXGQNQSFCBML-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide, also known as DMPPB, is a chemical compound that belongs to the benzofuran class of compounds. DMPPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Heterocyclic Compounds Synthesis : Researchers synthesized novel compounds, including benzodifuranyl derivatives, showing potential as anti-inflammatory and analgesic agents. These compounds were synthesized through reactions involving benzofuran carboxamides, highlighting the chemical versatility and potential pharmacological applications of related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Advanced Polymer Materials : Another study involved the fabrication of hyperbranched aromatic polyamides using diphenylquinoxaline-containing monomers. These materials demonstrated unique properties, including the ability to initiate room-temperature radical polymerization, pointing to the relevance of benzofuran derivatives in developing advanced materials with potential high-temperature applications (Baek, Ferguson, & Tan, 2003).

  • Electrochromic Polyamide Films : The electrochemical synthesis of poly(amide-amine) films from monomers containing diphenylaminobenzamido groups demonstrated the potential of such compounds in electrochromic applications. This study underscores the significance of amide and benzofuran derivatives in creating materials with reversible electrochemical properties (Hsiao & Wang, 2016).

Biological Applications

  • Antimicrobial and Anti-inflammatory Activities : Synthesized benzofuran carboxamide derivatives were evaluated for antimicrobial, anti-inflammatory, and radical scavenging activities. These studies show the potential of benzofuran derivatives in developing new therapeutic agents (Lavanya, Sribalan, & Padmini, 2017).

  • Lipoxygenase Inhibitory Activities : Research on benzofuran hydroxamic acids as 5-lipoxygenase inhibitors highlights the therapeutic potential of benzofuran derivatives in treating conditions mediated by this enzyme, such as asthma and inflammation (Ohemeng, Appollina, & Nguyen, 1994).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-4-19(17-10-6-5-7-11-17)26(30)29-24-20-12-8-9-13-21(20)34-25(24)27(31)28-18-14-15-22(32-2)23(16-18)33-3/h5-16,19H,4H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKXGQNQSFCBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide

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